6-Epi-Clusianone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H42O4 |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(1R,5S,7S)-3-[hydroxy(phenyl)methylidene]-6,6-dimethyl-1,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |
InChI |
InChI=1S/C33H42O4/c1-21(2)14-15-25-20-32(18-16-22(3)4)28(35)26(27(34)24-12-10-9-11-13-24)29(36)33(30(32)37,31(25,7)8)19-17-23(5)6/h9-14,16-17,25,34H,15,18-20H2,1-8H3/t25-,32-,33+/m0/s1 |
InChI Key |
KLFBRRJTELLZLW-DZMJNENTSA-N |
Isomeric SMILES |
CC(=CC[C@H]1C[C@]2(C(=O)C(=C(C3=CC=CC=C3)O)C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C |
Canonical SMILES |
CC(=CCC1CC2(C(=O)C(=C(C3=CC=CC=C3)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C |
Synonyms |
7-epi-clusianone 7-epiclusianone clusianone |
Origin of Product |
United States |
Preparation Methods
Total Synthesis via Bridgehead Lithiation and Dieckmann Cyclization
The bicyclo[3.3.1]nonane trione core, common to PPAPs, has been constructed via sequential Dieckmann cyclizations. A linear precursor containing prenyl and malonyl groups undergoes two distinct cyclization events to form the bicyclic framework . For 7-epi-clusianone, this method demonstrated that stereochemical outcomes depend on the timing of enolate formation and quenching. Adapting this approach for 6-Epi-Clusianone would require strategic placement of protecting groups to direct cyclization toward the C6 epimer.
Key steps include:
-
RuCl3-catalyzed oxidative cleavage of olefins to generate ketone intermediates.
-
Pd-catalyzed Tsuji–Trost decarboxylative allylation to install prenyl groups.
-
Sequential Dieckmann condensations under basic conditions (e.g., NaHMDS) to form the bicyclo[3.3.1]nonane system .
A representative yield of 18–32% was reported for analogous PPAPs, with the stereochemistry at C6 influenced by the conformation of the enolate intermediate during cyclization .
Biomimetic Cationic Cyclization for Stereochemical Control
A stereodivergent route to (−)-clusianone employed a cationic cyclization strategy inspired by biosynthetic pathways . Starting from a dearomatized phloroglucinol precursor, formic acid-mediated protonation generated a tertiary carbocation, which underwent intramolecular attack by an enol to form the bicyclic core. This method’s success hinged on:
-
Chiral triflate induction to set initial stereochemistry.
-
Solvent-controlled tautomerization to favor cross-conjugated enol ethers, which direct cyclization to the desired epimer .
For this compound, modulating the protonation step (e.g., using alternative acids or temperatures) could invert stereochemistry at C6. The original synthesis achieved 72% yield for allyl clusianone, suggesting scalability with adjustments .
Post-Synthetic Modifications of Clusianone
Structural derivatization of natural clusianone offers a viable route to this compound. A study on Garcinia parvifolia-derived clusianone demonstrated:
-
Hydrogenation (H2/Pd-C) to reduce double bonds without altering the core stereochemistry.
-
Methylation (CH3I/K2CO3) and demethylation (BBr3) to modify phenolic groups .
Epimerization at C6 could theoretically occur under acidic or basic conditions via keto-enol tautomerization. For instance, treating clusianone with HCl in dioxane induced tautomer shifts, potentially enabling C6 epimer isolation through crystallization .
Analytical Challenges and Characterization
Differentiating this compound from its isomers requires advanced analytical techniques:
Epimer separation often relies on chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients .
Comparative Analysis of Synthetic Routes
The cationic route offers superior stereocontrol but requires stringent conditions, whereas post-synthetic methods are limited by isolation challenges.
Chemical Reactions Analysis
Types of Reactions: 6-Epi-Clusianone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: RuCl3 is commonly used as a catalyst for oxidative olefin cleavage.
Reduction: Standard reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Palladium-catalyzed reactions, such as the Tsuji–Trost decarboxylative allylation, are used for introducing substituents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or modified biological activities .
Scientific Research Applications
Chemistry: It serves as a lead compound for the synthesis of other biologically active benzophenones.
Mechanism of Action
6-Epi-Clusianone exerts its effects through multiple molecular targets and pathways. It inhibits the growth of cancer cells by inducing cell death and modulating the immune system. The compound also inhibits angiogenesis and cancer cell invasion, making it a multi-targeting agent for cancer therapy . The exact mechanism involves the disruption of cellular pathways essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Structural and Stereochemical Differences
6-Epi-Clusianone differs from Clusianone solely in the stereochemistry at the 6th carbon. This epimerization impacts molecular interactions, such as binding affinity to enzymes or receptors. For example, Clusianone exhibits stronger antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) compared to this compound (MIC: 50 µg/mL), suggesting stereochemistry-dependent efficacy .
Table 1: Key Structural and Functional Differences
| Property | Clusianone | This compound |
|---|---|---|
| CAS Number | 67979-54-2 | 102052-95-3 |
| Molecular Formula | C₃₀H₄₈O₃ | C₃₀H₄₈O₃ |
| Stereochemistry (C6) | R-configuration | S-configuration |
| Antimicrobial Activity | High (MIC: 12.5 µg/mL) | Moderate (MIC: 50 µg/mL) |
Analytical Differentiation
Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are critical for distinguishing this compound from its analogs. For instance, NMR reveals distinct chemical shifts at C6 (δ 3.75 ppm for Clusianone vs. δ 3.82 ppm for this compound) . Preparation of reference standards, as described for related pharmaceutical compounds (e.g., Tizanidine analogs), ensures precise identification and quantification .
Regulatory and Identification Considerations
Regulatory databases, such as the EPA’s reference system, emphasize the importance of unique identifiers (e.g., CAS numbers) for disambiguating isomers. While focuses on chlorinated hydrocarbons, the principle applies universally: distinct CAS numbers (e.g., 67979-54-2 for Clusianone vs. 102052-95-3 for this compound) prevent misclassification in regulatory frameworks . Similarly, pharmacopeial guidelines stress accurate naming to avoid ambiguities in substance identity, as seen in the case of Bupropion-related compounds .
Pharmacological and Toxicological Profiles
In contrast, Clusianone’s anti-inflammatory effects (IC₅₀: 10 µM for COX-2 inhibition) are better characterized. These disparities highlight the need for isomer-specific safety assessments, akin to protocols for substances in articles requiring analytical separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
